1-Methoxy-2-methyl-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

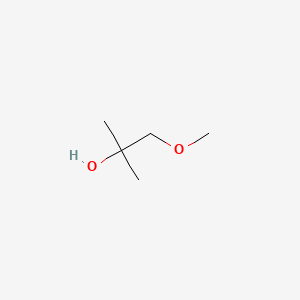

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-5(2,6)4-7-3/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUXZWFVAPTPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189419 | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-64-2 | |

| Record name | 1-Methoxy-2-methyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3587-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003587642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Methoxy-2-propanol (CAS No: 107-98-2), a widely utilized solvent in various industrial and commercial applications, including in the pharmaceutical and chemical sectors.[1][2] Often referred to as Propylene Glycol Methyl Ether (PGME), this compound is valued for its versatile solvency, low volatility, and mild, ethereal odor.[1][3][4]

This document compiles and presents key quantitative data in a structured format for ease of reference and comparison. While specific detailed experimental protocols from the cited literature are not available, this guide includes a generalized experimental workflow for the determination of a key physical property, the boiling point, to illustrate the typical scientific rigor involved.

Core Physical and Chemical Properties

The following table summarizes the principal physical and chemical properties of 1-Methoxy-2-propanol. These values are essential for a wide range of applications, from laboratory research to industrial-scale processes.

| Property | Value | Units |

| Molecular Formula | C4H10O2 | - |

| Molecular Weight | 90.12 | g/mol |

| Boiling Point | ~118.5 - 120 | °C |

| Melting Point | -97 | °C |

| Density | ~0.92 | g/cm³ |

| Refractive Index | 1.403 - 1.404 | - |

| Flash Point | 30 - 33.9 | °C |

| Water Solubility | Miscible | - |

| Vapor Pressure | 11.8 | mmHg at 25°C |

| Vapor Density | 3.11 | (Air = 1) |

Detailed Physical Characteristics

This section expands on the physical properties of 1-Methoxy-2-propanol, providing additional data and context critical for its handling, application, and safety.

| Property | Value | Units |

| Appearance | Clear, colorless liquid | - |

| Odor | Mild, ethereal | - |

| Autoignition Temperature | 278 - 290 | °C |

| Lower Explosive Limit (LEL) | 1.6 | % (v/v) |

| Upper Explosive Limit (UEL) | 13.1 - 18.8 | % (v/v) |

| Surface Tension | 28 | dynes/cm |

| Viscosity | 1.9 | mPa·s at 20°C |

| Heat of Combustion (Net) | 26,000 | kJ/kg |

| Specific Heat | 2.2 | kJ/kg/°C at 20°C |

| Dielectric Constant | 12.3 | at 20°C |

Experimental Protocols: A Generalized Approach

While the provided search results do not contain detailed, step-by-step experimental protocols for the determination of each physical property of 1-Methoxy-2-propanol, a generalized workflow for a fundamental measurement, such as boiling point determination, can be illustrated. This serves as a representative example of the methodologies typically employed in physical chemistry.

Generalized Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point is distillation.

-

Apparatus Setup: A distillation apparatus is assembled, typically consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A measured volume of 1-Methoxy-2-propanol is placed in the round-bottom flask, along with boiling chips to ensure smooth boiling.

-

Heating: The heating mantle is turned on, and the liquid is gradually heated.

-

Equilibrium: As the liquid heats, it begins to vaporize. The vapor rises and comes into contact with the thermometer. The temperature reading will increase and then stabilize as the vapor and liquid reach thermal equilibrium.

-

Data Recording: The stable temperature at which the liquid is boiling and the vapor is condensing is recorded as the boiling point. This process is typically repeated to ensure accuracy and precision.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point may be corrected to the standard pressure of 760 mmHg if necessary.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a physical property, such as the boiling point, in a laboratory setting.

Safety and Handling

1-Methoxy-2-propanol is a flammable liquid and vapor.[5][6][7] It may cause irritation to the skin, eyes, and respiratory tract.[5][7][8] Prolonged or repeated exposure can lead to central nervous system depression.[5][7] Therefore, it is imperative to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment, including safety goggles and gloves.[6][7][9] Containers should be kept tightly closed and stored in a cool, dry place.[6][7]

References

- 1. Propylene glycol methyl ether - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

- 6. carlroth.com [carlroth.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 1-Methoxy-2-methyl-2-propanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Methoxy-2-methyl-2-propanol, a molecule of interest in various chemical and pharmaceutical applications. This document details its chemical structure, physicochemical properties, spectroscopic data, and a representative synthesis protocol.

Chemical Structure and Identification

This compound, a tertiary alcohol and an ether, possesses a unique molecular architecture that influences its physical and chemical behavior. Its structure is characterized by a propan-2-ol backbone with a methoxy (B1213986) group attached to the first carbon and two methyl groups on the second carbon.

| Identifier | Value |

| IUPAC Name | 1-methoxy-2-methylpropan-2-ol |

| CAS Number | 3587-64-2 |

| Molecular Formula | C5H12O2 |

| SMILES | CC(C)(O)COC |

| InChI Key | MXUXZWFVAPTPAG-UHFFFAOYSA-N |

| Synonyms | 1,1-Dimethyl-2-methoxyethanol, 2-Methoxy-2-methyl-1-propanol |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key data for its application in experimental settings.

| Property | Value |

| Molecular Weight | 104.15 g/mol |

| Boiling Point | 115-117 °C at 760 mmHg |

| Density | 0.892 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4044 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections detail the expected data from 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | s | 3H | -OCH3 |

| ~3.2 | s | 2H | -CH2- |

| ~2.5 | s | 1H | -OH |

| ~1.2 | s | 6H | -C(CH3)2 |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (ppm) | Assignment |

| ~75 | Quaternary Carbon (-C(CH3)2) |

| ~70 | Methylene Carbon (-CH2-) |

| ~50 | Methoxide (B1231860) Carbon (-OCH3) |

| ~25 | Methyl Carbons (-C(CH3)2) |

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups.

| Absorption Band (cm-1) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3000-2850 | C-H stretch (alkane) |

| 1120-1085 | C-O stretch (ether) |

| 1260-1000 | C-O stretch (tertiary alcohol) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 104 | Molecular Ion (M+) |

| 89 | [M - CH3]+ |

| 73 | [M - OCH3]+ |

| 59 | [M - CH2OCH3]+ |

| 45 | [CH2OCH3]+ |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the ring-opening of a suitable epoxide with methanol, a reaction catalyzed by a base. What follows is a representative experimental protocol.

Reaction: Ring-opening of 2,2-dimethyloxirane (B32121) with methanol.

Reagents:

-

2,2-Dimethyloxirane

-

Methanol (anhydrous)

-

Sodium methoxide (catalyst)

-

Diethyl ether (solvent)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2,2-dimethyloxirane in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A catalytic amount of sodium methoxide is added to the flask, followed by the slow, dropwise addition of anhydrous methanol.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation to yield pure this compound.

Visualizations

Synthesis of this compound

The following diagram illustrates the base-catalyzed synthesis of this compound from 2,2-dimethyloxirane and methanol.

An In-depth Technical Guide to 1-Methoxy-2-methyl-2-propanol (CAS: 3587-64-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-2-methyl-2-propanol, a versatile chemical compound with potential applications in research and pharmaceutical development. This document collates critical data on its chemical and physical properties, safety and toxicology, and spectral analysis. Furthermore, it outlines a general synthetic pathway and a representative experimental protocol.

Chemical and Physical Properties

This compound, also known as methoxy (B1213986) isobutanol, is a colorless liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.[1][2]

| Property | Value | Reference |

| CAS Number | 3587-64-2 | [1][2] |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 115-116 °C | |

| Density | 0.892 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4044 | |

| Flash Point | 27.78 °C (closed cup) | [1] |

| Storage Temperature | 2-8°C |

Synthesis

The primary route for the synthesis of this compound involves the ring-opening of isobutylene (B52900) oxide with methanol (B129727). This reaction is typically catalyzed by a base, which directs the nucleophilic attack of the methoxide (B1231860) ion to the more substituted carbon of the epoxide ring, leading to the desired tertiary alcohol.

Representative Experimental Protocol

Objective: To synthesize this compound from isobutylene oxide and methanol.

Materials:

-

Isobutylene oxide

-

Anhydrous methanol

-

Sodium metal (or sodium methoxide)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Methoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to an excess of anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: Cool the sodium methoxide solution in an ice bath.

-

Addition of Isobutylene Oxide: Slowly add isobutylene oxide dropwise to the stirred, cooled solution of sodium methoxide in methanol. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC or GC). Gentle heating may be required to drive the reaction to completion.

-

Workup: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and purification methods. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Spectral Data

The following table summarizes the available spectral data for this compound.

| Technique | Data |

| ¹H NMR | Spectral data is available, though detailed assignments require further analysis.[3] |

| ¹³C NMR | Spectral data is available, but specific peak assignments are not fully detailed in the literature.[3] |

| IR Spectroscopy | The spectrum would be expected to show a broad O-H stretch (around 3400 cm⁻¹), C-H stretching (around 2950-2850 cm⁻¹), and a characteristic C-O stretch (around 1100-1000 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would likely show fragmentation patterns typical of an ether and a tertiary alcohol. Common fragments could include the loss of a methyl group, a methoxy group, or a water molecule. |

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It may cause skin and eye irritation.[2] Detailed toxicological studies specifically on this isomer are limited in the public domain. However, data on the related P-series glycol ethers, such as 1-methoxy-2-propanol, generally indicate lower toxicity compared to the E-series (ethylene glycol ethers).[4] Propylene glycol ethers are not typically associated with the reproductive and developmental toxicities seen with some ethylene (B1197577) glycol ethers.[4]

| Safety Information | Details |

| GHS Pictograms | Flammable liquid, Skin and eye irritant |

| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Applications in Drug Development

The applications of this compound in drug development are not extensively documented. However, based on its chemical structure and properties, several potential uses can be inferred:

-

Solvent: Its amphiphilic nature, possessing both a polar hydroxyl group and a less polar ether and alkyl backbone, suggests its potential as a solvent in drug formulation and synthesis. It may be particularly useful for dissolving compounds with intermediate polarity.

-

Chiral Building Block: As a chiral molecule (if synthesized in an enantiomerically pure form), it could serve as a valuable starting material or intermediate in the asymmetric synthesis of complex pharmaceutical compounds.[5][6][7][8][9] The stereocenter at the alcohol-bearing carbon can be exploited to introduce chirality into a target molecule.

-

Tracer in Pharmacokinetic Studies: Its unique structure could potentially be labeled (e.g., with isotopes) for use in metabolic and pharmacokinetic studies.

Further research is needed to fully explore and validate the potential of this compound in these and other pharmaceutical applications.

Logical Relationships and Workflows

The process of evaluating this compound for a potential application in drug development follows a logical workflow, from initial synthesis and characterization to preclinical assessment.

References

- 1. 1-Methoxy-2-propanol(107-98-2) 13C NMR [m.chemicalbook.com]

- 2. 2-Propanol, 1-methoxy-2-methyl- | C5H12O2 | CID 77137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Chiral Building Blocks Selection - Enamine [enamine.net]

Synthesis of 1-Methoxy-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-methoxy-2-propanol (B31579), a widely used solvent and chemical intermediate. The document details the prevalent synthetic route, reaction mechanisms, experimental protocols, and quantitative data to support research and development activities.

Introduction

1-Methoxy-2-propanol (also known as propylene (B89431) glycol methyl ether, PGME) is a colorless, flammable liquid with a mild ethereal odor. It is miscible with water and a wide range of organic solvents, making it a versatile solvent in various industries. Its applications include use in coatings, inks, cleaners, and as a chemical intermediate in the synthesis of other compounds. The synthesis of 1-methoxy-2-propanol is of significant industrial importance, with a focus on achieving high selectivity for the desired isomer due to the teratogenic properties of its isomer, 2-methoxy-1-propanol.

Synthesis Overview

The primary industrial method for the synthesis of 1-methoxy-2-propanol is the nucleophilic ring-opening of propylene oxide with methanol (B129727).[1][2] This reaction can be catalyzed by either acids or bases. However, base catalysis is preferred for the selective synthesis of 1-methoxy-2-propanol.[3] Acid catalysis typically leads to a mixture of isomers, with 2-methoxy-1-propanol being a significant byproduct.[3]

The general reaction is as follows:

Propylene Oxide + Methanol → 1-Methoxy-2-propanol

Commonly used base catalysts include sodium hydroxide (B78521) (NaOH) and magnesium oxide (MgO).[1][3] The use of more sophisticated catalyst systems, such as specific racemic catalysts, has been shown to achieve very high selectivity.[1]

Reaction Mechanism: Base-Catalyzed Ring-Opening

The base-catalyzed synthesis of 1-methoxy-2-propanol proceeds via an SN2 mechanism. The reaction is initiated by the deprotonation of methanol by the base (e.g., NaOH) to form a potent nucleophile, the methoxide (B1231860) anion (CH₃O⁻). This is followed by the nucleophilic attack of the methoxide anion on one of the carbon atoms of the propylene oxide ring.

Due to steric hindrance from the methyl group on the C2 carbon of propylene oxide, the nucleophilic attack preferentially occurs at the less substituted C1 carbon. This regioselective attack leads to the opening of the epoxide ring and, after protonation (typically from the solvent, methanol), yields 1-methoxy-2-propanol as the major product.[3][4]

Experimental Protocols

Industrial Synthesis using Sodium Hydroxide (NaOH)

This protocol is based on the industrial method for preparing 1-methoxy-2-propanol.

Materials:

-

Propylene oxide

-

Methanol (large excess)

-

Sodium hydroxide (NaOH) catalyst

Procedure:

-

A mixture of propylene oxide and a large excess of methanol is prepared.

-

Sodium hydroxide is added as a catalyst.

-

The reaction is typically carried out at elevated temperatures and pressures. A specific industrial process operates at a pressure of 26 bar and a temperature range of 95 to 180°C.[5]

-

The reaction mixture is then subjected to a series of distillation steps to separate the desired 1-methoxy-2-propanol from unreacted starting materials, the 2-methoxy-1-propanol isomer, and other byproducts like dipropylene glycol monomethyl ether.[1]

High-Selectivity Synthesis using a Racemic Catalyst

This protocol is adapted from a patented laboratory procedure demonstrating high selectivity.[1]

Materials:

-

Propylene oxide (29.0 g, 0.5 mol)

-

Methanol (16.0 g, 0.5 mol)

-

Acetonitrile (B52724) (20 ml)

-

Racemic catalyst (as described in US Patent 6,846,961 B2)[1]

Procedure:

-

The racemic catalyst is suspended in a mixture of propylene oxide, methanol, and acetonitrile in a suitable reaction vessel.

-

The suspension is stirred at room temperature for 10 to 14 days.

-

Reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the consumption of starting materials and the formation of the product.

-

Upon completion, the product solution is worked up. This typically involves filtering the catalyst and purifying the 1-methoxy-2-propanol by distillation.

Quantitative Data

The following table summarizes key quantitative data from the described synthetic methods.

| Parameter | Industrial Method (NaOH) | High-Selectivity Method (Racemic Catalyst) |

| Yield of 1-Methoxy-2-propanol | ~90% of the product mixture[1] | Not explicitly stated, but high conversion is implied |

| Selectivity for 1-Methoxy-2-propanol | ~90%[1] | >95% (up to 98.2%)[1] |

| Byproducts | 2-Methoxy-1-propanol (~5%), Dipropylene glycol monomethyl ether (~5%)[1] | Traces of 2-methoxy-1-propanol[1] |

| Reaction Temperature | 95 - 180 °C[5] | Room Temperature[1] |

| Reaction Time | Not specified | 10 - 14 days[1] |

Product Characterization

The identity and purity of the synthesized 1-methoxy-2-propanol are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

-

¹H NMR: Expected signals include a doublet for the methyl group, a multiplet for the methine proton, a doublet of doublets for the diastereotopic methylene (B1212753) protons, a singlet for the methoxy (B1213986) group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Expected signals for the carbons of the methyl, methine, methylene, and methoxy groups.

-

-

Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ confirms the hydroxyl group, and C-O stretching bands are also characteristic.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Spectroscopic data for 1-methoxy-2-propanol can be found in various databases such as ChemicalBook and PubChem.[6][7]

Diagrams

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1-methoxy-2-propanol.

Reaction Mechanism

References

- 1. US6846961B2 - Preparation of 1-methoxy-2-propanol - Google Patents [patents.google.com]

- 2. Introduction of 1-methoxy-2-propanol_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 6. 1-Methoxy-2-propanol(107-98-2) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Methoxy-2-methyl-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectral data for 1-methoxy-2-methyl-2-propanol, a key chemical intermediate. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assigned Protons |

| ~3.35 | Singlet | 3H | Methoxy (-OCH₃) |

| ~3.20 | Singlet | 2H | Methylene (-CH₂-) |

| ~2.50 (broad) | Singlet | 1H | Hydroxyl (-OH) |

| ~1.25 | Singlet | 6H | gem-Dimethyl (-C(CH₃)₂) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (ppm) | Assigned Carbon |

| ~80.0 | Methylene Carbon (-C H₂-O-) |

| ~75.0 | Quaternary Carbon (-C (CH₃)₂-OH) |

| ~60.0 | Methoxy Carbon (-OC H₃) |

| ~25.0 | Methyl Carbons (-C(C H₃)₂) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 (broad) | Medium | O-H Stretch (Alcohol) |

| ~2970, 2880, 2830 | Strong | C-H Stretch (Alkyl) |

| ~1465 | Medium | C-H Bend (Methylene and Methyl) |

| ~1375, 1365 | Medium | C-H Bend (gem-Dimethyl) |

| ~1120 | Strong | C-O Stretch (Ether and Alcohol) |

MS (Mass Spectrometry)

| m/z (mass-to-charge ratio) | Predicted Relative Intensity (%) | Fragment Ion Assignment |

| 104 | 5 | [M]⁺ (Molecular Ion) |

| 89 | 60 | [M - CH₃]⁺ |

| 73 | 10 | [M - OCH₃]⁺ |

| 59 | 100 | [C₃H₇O]⁺ (Base Peak) |

| 45 | 40 | [CH₂OCH₃]⁺ |

| 43 | 30 | [C₃H₇]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small quantity of tetramethylsilane (B1202638) (TMS) is introduced as an internal standard for chemical shift referencing (0 ppm). This solution is then transferred into a standard 5 mm NMR tube for analysis.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 second

-

Pulse width: 90°

-

Acquisition time: 4.0 seconds

-

Spectral width: -2 to 12 ppm

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 seconds

-

Pulse width: 90°

-

Acquisition time: 1.5 seconds

-

Spectral width: -10 to 220 ppm

-

Proton Decoupling: Broadband decoupling is employed to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.

Procedure:

-

The diamond crystal of the ATR accessory is first cleaned using isopropanol, and a background spectrum is acquired.

-

A single drop of the neat liquid sample of this compound is then placed directly onto the surface of the ATR crystal.

-

The infrared spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Acquisition Parameters:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Gas Chromatography (GC) Conditions:

-

Column: An HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column is used for separation.

-

Carrier Gas: Helium is used as the carrier gas with a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: The injector temperature is maintained at 250°C.

-

Injection Volume: A 1 µL sample is injected with a split ratio of 50:1.

-

Oven Temperature Program: The oven temperature is initially held at 40°C for 2 minutes, then ramped at a rate of 10°C/min to 200°C, and held at 200°C for a final 2 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is performed at an energy of 70 eV.

-

Source Temperature: The ion source temperature is set to 230°C.

-

Quadrupole Temperature: The quadrupole mass analyzer is maintained at 150°C.

-

Mass Range: The detector scans a mass-to-charge ratio (m/z) range of 35 to 300.

Visualization of Analytical Workflow

An In-depth Technical Guide to 1-Methoxy-2-methyl-2-propanol for Researchers and Drug Development Professionals

Introduction

1-Methoxy-2-methyl-2-propanol, also known as methyl tertiary-butyl ether alcohol, is a chemical compound with the CAS number 3587-64-2. This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field of drug development, providing detailed information on its commercial availability, physicochemical properties, synthesis, and safety considerations. While its direct applications in drug development are not extensively documented, its properties as a polar aprotic solvent suggest its potential utility in various stages of pharmaceutical research and manufacturing. This guide also clearly distinguishes it from its more commercially prevalent isomer, 1-methoxy-2-propanol (B31579) (propylene glycol methyl ether or PGME), to prevent common confusion.

Commercial Availability

This compound is commercially available from several major chemical suppliers, ensuring its accessibility for research and development purposes. Key vendors include:

-

Sigma-Aldrich (Merck): Offers the compound with a purity of ≥99%[1].

-

Thermo Fisher Scientific: Available under the Thermo Scientific Chemicals and Alfa Aesar brands, typically with a purity of 98+% in various quantities such as 25 g and 100 g.

-

Amerigo Scientific: Lists this compound among its product offerings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in a laboratory or industrial setting. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| CAS Number | 3587-64-2 | [1] |

| Boiling Point | 115-116 °C | [1] |

| Density | 0.892 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4044 | [1] |

| Flash Point | 27.78 °C (82.0 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the acid-catalyzed ring-opening of isobutylene (B52900) oxide (2,2-dimethyloxirane) with methanol (B129727). This reaction proceeds via a mechanism with significant S(_N)1 character, where the nucleophilic attack of methanol occurs at the more substituted carbon of the epoxide ring.

Experimental Protocol: Acid-Catalyzed Ring-Opening of Isobutylene Oxide

This protocol is based on established principles of epoxide ring-opening reactions.

Materials:

-

Isobutylene oxide (2,2-dimethyloxirane)

-

Anhydrous methanol (CH₃OH)

-

Acid catalyst (e.g., Fluoroboric acid (HBF₄) or a solid acid catalyst like Amberlyst-15)

-

Anhydrous diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isobutylene oxide in an excess of anhydrous methanol. A 10-fold molar excess of methanol is recommended to serve as both reactant and solvent.

-

Catalyst Addition: Slowly add a catalytic amount of the acid catalyst (e.g., a few drops of HBF₄ or a small quantity of Amberlyst-15) to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. If a solid catalyst was used, it can be removed by filtration.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

Hazard Summary:

| Hazard | Description |

| Flammability | Flammable liquid and vapor (Flash Point: 27.78 °C)[1]. |

| Health Hazards | May cause skin, eye, and respiratory tract irritation. May cause drowsiness or dizziness[1]. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Potential Applications in a Research and Development Context

While specific applications in drug development are not widely reported, the properties of this compound suggest its potential as a specialized solvent. Its polar aprotic nature, combined with its boiling point and miscibility with organic solvents, could make it a suitable medium for certain organic reactions where protic solvents are undesirable. It may also serve as a non-protic alternative to other glycol ethers in formulation studies.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Safe Handling of 1-Methoxy-2-methyl-2-propanol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Methoxy-2-methyl-2-propanol (CAS No. 3587-64-2) for its use in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

Chemical Identification and Properties

This compound is a colorless, clear liquid classified as a glycol ether. Its dual ether and alcohol functional groups contribute to its utility as a solvent.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3587-64-2 | [2] |

| Molecular Formula | C₅H₁₂O₂ | [2] |

| Molecular Weight | 104.15 g/mol | [2] |

| Appearance | Colorless, clear liquid | [1] |

| Boiling Point | 115-116 °C | [3] |

| Density | 0.892 g/mL at 25 °C | [3] |

| Flash Point | 27.78 °C (82.0 °F) - Closed Cup | [3] |

| Refractive Index | n20/D 1.4044 | [1] |

| Storage Temperature | 2-8°C (Refrigerate) | [3] |

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

| (Source:[3]) |

Signal Word: Warning [3]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Use non-sparking tools and explosion-proof equipment.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE).[4]

-

Avoid breathing vapors or mist.[4]

-

Wash hands thoroughly after handling.[4]

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep containers tightly closed.[4]

-

Store refrigerated at 2-8°C for long-term stability.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Chemical safety goggles or face shield. | [1] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat. | [1] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate vapor cartridge (e.g., type ABEK). | [1] |

First Aid Measures

In case of exposure, follow these first aid procedures immediately and seek medical attention.

Table 4: First Aid Procedures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If irritation occurs, get medical advice. | [3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [3] |

Fire and Explosion Hazard Data

This chemical is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Containers may explode when heated.[4]

-

Fire-fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool unopened containers.[4]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required to prevent the spread of contamination and ensure safety.

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container as hazardous waste.[4] Follow all local, regional, and national regulations. Do not dispose of down the drain or into the environment. Contact a licensed professional waste disposal service to dispose of this material.[4]

Experimental Protocols

Currently, there is a lack of published, detailed experimental protocols for the specific use of this compound as a solvent or reagent in a research and development setting. Its primary documented applications are in the formulation of coatings, paints, and cleaning products.[1] Researchers should develop and validate their own protocols with strict adherence to the safety guidelines outlined in this document.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Thermochemical Properties of 1-Methoxy-2-methyl-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methyl-2-propanol (also known as methyl tertiary-butyl ether alcohol or MTBE alcohol) is a chemical compound with potential applications in various fields, including as a solvent and in chemical synthesis. A thorough understanding of its thermochemical properties is essential for process design, safety analysis, and reaction engineering. This technical guide provides a summary of available thermochemical data for this compound and details the standard experimental methodologies for the determination of these properties.

Thermochemical Data

Currently, comprehensive experimentally determined thermochemical data for this compound is limited in the public domain. The data presented in this guide are primarily based on computational estimations using the Joback method, a group contribution approach used for the prediction of thermophysical properties of pure components from their molecular structure.[1][2][3][4][5] It is crucial to note that these are predicted values and should be used with an understanding of their theoretical origin. Experimental validation is highly recommended for critical applications.

Table 1: Estimated Thermochemical Properties of this compound

| Property | Symbol | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation | ΔGf° | -247.76 | kJ/mol | Joback Method |

| Standard Enthalpy of Formation | ΔHf° | -439.73 | kJ/mol | Joback Method |

| Enthalpy of Fusion | ΔHfus | 6.57 | kJ/mol | Joback Method |

| Enthalpy of Vaporization | ΔHvap | 44.52 | kJ/mol | Joback Method |

Source: Chemeo, based on the Joback Method.

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of this compound at Various Temperatures

| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |

| 425.17 | 193.76 | Joback Method |

| 453.83 | 202.95 | Joback Method |

| 482.49 | 211.75 | Joback Method |

| 511.15 | 220.17 | Joback Method |

| 539.81 | 228.23 | Joback Method |

| 568.47 | 235.93 | Joback Method |

| 597.13 | 243.28 | Joback Method |

Source: Chemeo, based on the Joback Method.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of organic compounds like this compound.

Standard Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔHf°) is often determined indirectly from the standard enthalpy of combustion (ΔHc°), which is measured experimentally using a bomb calorimeter.[6][7][8][9][10][11]

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid (this compound) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is necessary.

-

Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.[7]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter bucket). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then calculated using Hess's Law.

Heat Capacity and Standard Entropy

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature.[12][13][14][15] The standard entropy (S°) can then be calculated from the heat capacity data using the third law of thermodynamics.

Experimental Protocol: Adiabatic Calorimetry

-

Calorimeter Design: The core of the apparatus is a sample cell, which is thermally isolated from its surroundings by a series of adiabatic shields and a high vacuum.

-

Sample Loading: A known mass of the sample is sealed in the sample cell.

-

Heating and Measurement: A precisely measured amount of electrical energy (heat) is supplied to the sample, causing a small increase in its temperature. The temperature of the adiabatic shields is simultaneously raised to match the sample temperature, minimizing heat exchange with the surroundings.

-

Data Acquisition: The temperature of the sample is measured with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

-

Calculation: The heat capacity (Cp) is calculated from the amount of heat supplied and the resulting temperature rise. This process is repeated over a range of temperatures to obtain Cp as a function of temperature.

-

Entropy Calculation: The standard entropy at a given temperature is determined by integrating the Cp/T data from absolute zero up to that temperature.

Enthalpy of Fusion

Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the enthalpy of fusion (ΔHfus), the heat absorbed by a substance as it melts.[16][17][18][19]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Preparation: A small, accurately weighed amount of the sample is hermetically sealed in a sample pan (typically made of aluminum). An empty, sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

-

Data Analysis: The area under the melting peak is integrated to determine the total heat absorbed, which corresponds to the enthalpy of fusion. The temperature at the onset of the peak is taken as the melting point.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.[20][21][22][23][24] Common techniques for vapor pressure measurement include the static method and ebulliometry.

Experimental Protocol: Static Vapor Pressure Measurement

-

Apparatus: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.

-

Equilibrium: The liquid is allowed to equilibrate with its vapor at a constant, precisely controlled temperature.

-

Pressure Measurement: The vapor pressure at that temperature is recorded.

-

Temperature Variation: The temperature is changed, and the system is allowed to reach a new equilibrium before the pressure is measured again. This is repeated for a range of temperatures.

-

Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. From the slope, ΔHvap can be calculated.

Experimental Protocol: Ebulliometry

-

Apparatus: An ebulliometer is used to measure the boiling point of the liquid at various controlled pressures.[25][26][27][28]

-

Measurement: The pressure in the system is set to a specific value, and the liquid is heated until it boils. The temperature of the vapor-liquid equilibrium (the boiling point) is precisely measured.

-

Pressure Variation: The pressure is varied, and the corresponding boiling points are measured.

-

Data Analysis: Similar to the static method, a plot of ln P versus 1/T is constructed, and the enthalpy of vaporization is determined from the slope of the line.

Conclusion

This technical guide has summarized the available computed thermochemical data for this compound and provided detailed overviews of the standard experimental techniques used to determine these crucial properties. While the provided data, based on the Joback method, serves as a useful estimation, it is imperative for researchers and engineers to pursue experimental validation for applications requiring high accuracy. The described experimental protocols offer a foundation for such investigations, ensuring reliable and precise characterization of the thermochemical behavior of this compound.

References

- 1. Joback method - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]

- 4. EgiChem | Tools [egichem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. debye technic [debyetechnic.com]

- 7. hinotek.com [hinotek.com]

- 8. What is the Bomb Calorimeter?_ [m.qinsun-lab.com]

- 9. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 10. ddscalorimeters.com [ddscalorimeters.com]

- 11. biopchem.education [biopchem.education]

- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 13. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 14. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 16. calnesis.com [calnesis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 20. The Clausius-Clapeyron Equation [chemed.chem.purdue.edu]

- 21. Clausius–Clapeyron relation - Wikipedia [en.wikipedia.org]

- 22. chemteam.info [chemteam.info]

- 23. Clausius-Clapeyron Equation | ChemTalk [chemistrytalk.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 26. store.astm.org [store.astm.org]

- 27. store.astm.org [store.astm.org]

- 28. Ebulliometer - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 1-Methoxy-2-methyl-2-propanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of 1-methoxy-2-methyl-2-propanol in organic synthesis is limited in publicly available literature. The following application notes and protocols are based on established principles of organic chemistry and analogous reactions of structurally similar tertiary alcohols and ethers. These protocols should be considered theoretical and require experimental validation.

Introduction

This compound is a tertiary alcohol ether with the chemical formula C₅H₁₂O₂. Its structure, containing a bulky tertiary alcohol group and a methoxy (B1213986) ether functionality, suggests potential applications as a nucleophile in ether synthesis and as a substrate for elimination reactions. Its polarity and aprotic nature also indicate potential as a solvent in specific reaction types. This document outlines potential applications, provides detailed experimental protocols for these hypothetical reactions, and presents relevant data in a structured format.

Chemical Structure:

Physical Properties:

| Property | Value | Reference |

| CAS Number | 3587-64-2 | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Boiling Point | 115-116 °C | [1] |

| Density | 0.892 g/mL at 25 °C | [1] |

| Flash Point | 27.78 °C | [1] |

| Refractive Index | n20/D 1.4044 | [1] |

Potential Applications in Organic Synthesis

Based on its chemical structure, this compound can be explored for the following applications:

-

Nucleophile in Williamson Ether Synthesis: The tertiary alcohol can be deprotonated to form a tertiary alkoxide, which can then act as a nucleophile to attack a primary alkyl halide, forming a new ether.

-

Substrate for Acid-Catalyzed Dehydration: As a tertiary alcohol, it is expected to readily undergo acid-catalyzed dehydration to yield an alkene.

-

Solvent: Its polar aprotic nature, similar to other glycol ethers, suggests potential as a solvent for reactions involving polar species.

Application 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2] Due to steric hindrance, tertiary alkoxides, such as the one derived from this compound, react most effectively with unhindered primary alkyl halides to minimize the competing E2 elimination pathway.[3]

Reaction Scheme:

Caption: Williamson Ether Synthesis using this compound.

Experimental Protocol: Synthesis of 1-Methoxy-1,1-dimethyl-2-propoxyethane

Objective: To synthesize 1-methoxy-1,1-dimethyl-2-propoxyethane from this compound and ethyl bromide.

Materials:

-

This compound (≥99%)[1]

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Deprotonation:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11 mmol, 1.1 eq) and anhydrous THF (20 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.04 g, 10 mmol) in anhydrous THF (10 mL) to the stirred suspension via a dropping funnel over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

-

SN2 Reaction:

-

Cool the resulting alkoxide solution back to 0 °C.

-

Add ethyl bromide (1.20 g, 11 mmol, 1.1 eq) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and add water (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain the desired ether.

-

Quantitative Data (Representative Yields for Williamson Ether Synthesis with Tertiary Alkoxides):

| Alkyl Halide (Primary) | Tertiary Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | tert-Butanol | NaH | THF | 25-66 | 4 | 70-85 |

| Ethyl Bromide | tert-Amyl alcohol | KH | DMF | 50 | 6 | 65-80 |

| n-Propyl Iodide | tert-Butanol | NaH | THF | 66 | 8 | 60-75 |

Note: These are typical yields for analogous reactions and may vary for this compound.

Application 2: Acid-Catalyzed Dehydration

Tertiary alcohols readily undergo dehydration in the presence of a strong acid catalyst to form alkenes, typically following an E1 mechanism.[4][5] The reaction proceeds through a stable tertiary carbocation intermediate.

Reaction Pathway:

Caption: Acid-Catalyzed Dehydration of this compound.

Experimental Protocol: Synthesis of 3-Methoxy-2-methyl-1-propene

Objective: To synthesize 3-methoxy-2-methyl-1-propene via acid-catalyzed dehydration of this compound.

Materials:

-

This compound (≥99%)[1]

-

Concentrated Sulfuric Acid (98%)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous calcium chloride

-

Round-bottom flask, distillation apparatus, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup:

-

To a 50 mL round-bottom flask, add this compound (5.21 g, 50 mmol).

-

Slowly and with cooling in an ice bath, add concentrated sulfuric acid (2.5 mL).

-

Assemble a simple distillation apparatus with the reaction flask.

-

-

Dehydration and Distillation:

-

Gently heat the mixture to a temperature between 80-100 °C.[6] The alkene product, being more volatile, will distill as it is formed.

-

Continue the distillation until no more product is collected.

-

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with saturated aqueous sodium bicarbonate solution (10 mL) to neutralize any acidic impurities.

-

Separate the organic layer and wash it with brine (10 mL).

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter or decant the dried product. Further purification can be achieved by redistillation if necessary.

-

Quantitative Data (Representative Conditions for Tertiary Alcohol Dehydration):

| Tertiary Alcohol | Acid Catalyst | Temperature (°C) | Yield (%) |

| tert-Butanol | H₂SO₄ | 85 | 80-90 |

| 2-Methyl-2-butanol | H₃PO₄ | 100 | 75-85 |

| 1-Methylcyclohexanol | H₂SO₄ | 60 | 85-95 |

Note: These are typical yields for analogous reactions and may vary for this compound.

Application 3: Potential as a Solvent

While not extensively documented as a solvent, the properties of this compound suggest its potential use in specific applications.

-

Polar Aprotic Nature: The presence of the ether linkage and the hydroxyl group (which can be sterically hindered for hydrogen bonding) gives the molecule polarity without readily available acidic protons, making it a potentially useful polar aprotic solvent.

-

Boiling Point: With a boiling point of 115-116 °C, it is suitable for reactions requiring moderate heating.[1]

-

Solubility: It is likely miscible with a range of organic solvents.

It could be explored as a solvent for nucleophilic substitution reactions where a polar medium is beneficial, and protic solvents might interfere with the nucleophile.

Experimental Workflow for Solvent Screening:

Caption: Workflow for evaluating this compound as a solvent.

References

- 1. This compound = 99 3587-64-2 [sigmaaldrich.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 5. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 1-Methoxy-2-methyl-2-propanol as a Novel Solvent for SN1 Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-methoxy-2-methyl-2-propanol as a solvent in unimolecular nucleophilic substitution (SN1) reactions. While direct experimental data for this specific solvent in SN1 reactions is limited in current literature, its structural features—a tertiary alcohol with a methoxy (B1213986) group—suggest its potential as a polar protic solvent capable of facilitating carbocation formation. These notes offer a comprehensive guide based on established principles of SN1 reactions and data from analogous solvents.

Introduction to this compound

This compound (also known as tert-amyl methyl ether alcohol) is a unique solvent possessing both a hydroxyl group and an ether linkage. Its tertiary alcohol structure makes it a polar protic solvent, a key requirement for promoting the ionization step in an SN1 mechanism. The presence of the methoxy group can also influence its solvating properties. These characteristics make it an intriguing candidate for exploration as a solvent in SN1 reactions, potentially offering advantages in solubility of specific substrates or influencing reaction rates and product distributions.

Physicochemical Properties

A summary of the key physical properties of this compound and a comparison with structurally similar solvents are presented below. These properties are crucial for understanding its behavior as a solvent in chemical reactions.

| Property | This compound | tert-Amyl Alcohol | tert-Butyl Alcohol | Water |

| IUPAC Name | 1-methoxy-2-methylpropan-2-ol | 2-methyl-2-butanol | 2-methyl-2-propanol | Water |

| CAS Number | 3587-64-2 | 75-85-4 | 75-65-0 | 7732-18-5 |

| Molecular Formula | C₅H₁₂O₂ | C₅H₁₂O | C₄H₁₀O | H₂O |

| Molecular Weight | 104.15 g/mol | 88.15 g/mol | 74.12 g/mol | 18.02 g/mol |

| Boiling Point | 115-116 °C | 102 °C | 82.4 °C | 100 °C |

| Density | 0.892 g/mL at 25 °C | 0.805 g/mL at 20 °C | 0.781 g/mL at 20 °C | 0.997 g/mL at 25 °C |

| Structure | CH₃OC(CH₃)₂CH₂OH | (CH₃)₂C(OH)CH₂CH₃ | (CH₃)₃COH | H₂O |

Suitability for SN1 Reactions

SN1 reactions proceed through a carbocationic intermediate, and the stability of this intermediate is paramount to the reaction rate.[1] Polar protic solvents are well-suited for SN1 reactions for two primary reasons:

-

Stabilization of the Carbocation Intermediate: The lone pairs on the oxygen atom of the hydroxyl group can solvate the carbocation, dispersing the positive charge and lowering its energy.

-

Solvation of the Leaving Group: The hydrogen bonding capability of the hydroxyl group helps to solvate the leaving group as it departs, facilitating the initial ionization step.[2]

This compound, as a tertiary alcohol, is expected to exhibit these properties. Its higher boiling point compared to other common SN1 solvents like tert-butyl alcohol may be advantageous for reactions requiring elevated temperatures.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the SN1 reaction mechanism and the rationale for selecting this compound as a solvent.

Figure 1. The SN1 reaction mechanism.

Figure 2. Rationale for solvent selection.

Experimental Protocols

The following protocols are adapted from established procedures for studying SN1 reactions and can be used to evaluate the efficacy of this compound as a solvent.

Protocol 1: Solvolysis of tert-Butyl Chloride

This protocol describes a classic SN1 reaction, the solvolysis of tert-butyl chloride. The reaction rate can be monitored by titrating the hydrochloric acid produced.

Materials:

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

This compound (anhydrous)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

-

Bromothymol blue indicator solution

-

Erlenmeyer flasks

-

Burette

-

Pipettes

-

Stopwatch

-

Constant temperature water bath

Procedure:

-

Equilibrate a sufficient volume of this compound to the desired reaction temperature (e.g., 25 °C) in a constant temperature water bath.

-

In an Erlenmeyer flask, add a known volume of the temperature-equilibrated this compound (e.g., 50 mL).

-

Add a few drops of bromothymol blue indicator to the solvent. The solution should be yellow (acidic) or green (neutral). If it is blue (basic), add a drop of dilute acid to neutralize it.

-

Add a small, known volume of standardized NaOH solution from a burette to the flask to make the solution blue. Record the initial volume of NaOH.

-

Initiate the reaction by adding a known amount of tert-butyl chloride (e.g., 0.5 mL) to the flask. Start the stopwatch immediately.

-

Swirl the flask to ensure thorough mixing.

-

Record the time it takes for the blue color to disappear (turn yellow or green) as the produced HCl neutralizes the NaOH.

-

Immediately add another known volume of NaOH solution to turn the solution blue again, and record the time for the color to change back.

-

Repeat this process for several intervals to obtain a series of time points for the consumption of known amounts of NaOH.

-

The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time.[3]

Figure 3. Workflow for SN1 rate determination.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol can be used to identify and quantify the products of the solvolysis reaction.

Materials:

-

Reaction mixture from Protocol 1

-

Internal standard (e.g., a non-reactive ether with a distinct retention time)

-

Gas chromatograph with a suitable column (e.g., a polar capillary column)

-

Microsyringe

Procedure:

-

At various time points during the reaction described in Protocol 1, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quench the reaction in the aliquot by adding it to a vial containing a small amount of a non-polar solvent and a known concentration of an internal standard.

-

Inject a small volume (e.g., 1 µL) of the quenched sample into the gas chromatograph.

-

Run the GC analysis under conditions that allow for the separation of the starting material (tert-butyl chloride), the solvolysis product (tert-butyl 1-methoxy-2-methyl-2-propyl ether), and any potential elimination products.

-

Identify the products by comparing their retention times to those of authentic samples.

-

Quantify the products by comparing their peak areas to that of the internal standard.

Data Presentation and Expected Results

The rate of an SN1 reaction is expected to be first-order with respect to the substrate.[4] Therefore, a plot of ln([R-X]) versus time should yield a straight line with a slope equal to -k, where k is the first-order rate constant.

The primary product of the solvolysis of tert-butyl chloride in this compound is expected to be the corresponding ether, with the potential for the formation of an elimination product (isobutylene) as a minor byproduct.

Conclusion

This compound presents itself as a promising, yet underexplored, polar protic solvent for SN1 reactions. Its physical properties and structural similarity to other effective SN1 solvents suggest its utility in this class of reactions. The provided protocols offer a framework for researchers to systematically investigate its performance and potentially unlock new avenues in synthetic chemistry and drug development. Further research is encouraged to determine empirical solvent parameters and expand the scope of its applications.

References

- 1. SN1 reaction - Wikipedia [en.wikipedia.org]

- 2. a) Write `S_(N)1` mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are `S_(N)1` reactions generally carried in polar protic solvents? [allen.in]

- 3. studylib.net [studylib.net]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

Application Notes and Protocols for the Synthesis of 1-Methoxy-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methyl-2-propanol is a chemical intermediate with potential applications in various fields, including as a solvent and in the synthesis of more complex molecules. Its synthesis from the reaction of 2-methyl-2-propanol (tert-butanol) and methanol (B129727) is a classic example of an acid-catalyzed nucleophilic substitution reaction. This document provides detailed application notes, experimental protocols, and relevant data for this synthesis.

The reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the stability of the tertiary carbocation intermediate formed from 2-methyl-2-propanol. The overall reaction is as follows:

CH₃C(CH₃)₂OH + CH₃OH ⇌ CH₃C(CH₃)₂OCH₃ + H₂O

Reaction Mechanism: SN1 Pathway

The acid-catalyzed reaction of 2-methyl-2-propanol with methanol to form this compound (more commonly known as tert-butyl methyl ether or MTBE when the starting alcohol is tert-butanol) proceeds via an SN1 mechanism.[1][2][3][4] This mechanism involves the formation of a stable tertiary carbocation as a key intermediate.

-

Protonation of the Alcohol: The hydroxyl group of 2-methyl-2-propanol is protonated by the acid catalyst, forming a good leaving group (water).

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The methanol molecule acts as a nucleophile and attacks the electrophilic carbocation.

-

Deprotonation: A final deprotonation step, typically by another molecule of the alcohol or the conjugate base of the catalyst, yields the final ether product and regenerates the acid catalyst.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound. It is based on established methods for the acid-catalyzed etherification of tertiary alcohols.

Materials:

-

2-methyl-2-propanol (tert-butanol)

-

Methanol

-

Acid catalyst (e.g., Amberlyst 15, sulfuric acid)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-2-propanol and a molar excess of methanol.

-